methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a carbamate derivative, which contains a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1,3-thiazol-2-yl group. These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the 1,3-thiazole ring in separate steps, followed by their connection via a methylene bridge. The carbamate group could then be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings (1,2,4-oxadiazole and 1,3-thiazole) and the carbamate group. The presence of nitrogen atoms in these rings could allow for hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the carbamate group. For example, the carbamate group could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carbamate group. For example, the compound might exhibit polarity due to the presence of nitrogen and oxygen atoms .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
Compounds with similar structures have been shown to bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Similar compounds have been shown to inhibitangiogenesis , the formation of new blood vessels. This can affect multiple downstream effects, including the growth and spread of cancer cells.
Result of Action
Similar compounds have been found to exhibitanti-angiogenic and DNA cleavage activities . These activities suggest that the compound could potentially inhibit the growth of tumors and affect DNA replication.
Properties
IUPAC Name |
methyl N-[4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-20-13(19)17-12-15-8(7-22-12)6-10-16-11(18-21-10)9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POETZPLVXQZDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.